

Spectroscopic Analysis of Diisopropyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl succinate*

Cat. No.: B1582463

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **diisopropyl succinate**, a widely used chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **diisopropyl succinate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.95	septet	2H	-O-CH(CH ₃) ₂
~2.55	singlet	4H	-CO-CH ₂ -CH ₂ -CO-
~1.20	doublet	12H	-CH(CH ₃) ₂

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically referenced against Tetramethylsilane (TMS) at 0 ppm.

Table 2: ^{13}C NMR Spectroscopic Data[1]

Chemical Shift (δ , ppm)	Assignment
~172	C=O
~67	-O-CH(CH ₃) ₂
~29	-CO-CH ₂ -CH ₂ -CO-
~22	-CH(CH ₃) ₂

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically referenced against Tetramethylsilane (TMS) at 0 ppm.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
~2980	C-H stretch (alkyl)
~1735	C=O stretch (ester)
~1170	C-O stretch (ester)

Note: IR data is for the neat liquid sample.

Table 4: Mass Spectrometry Data (Electron Ionization)[2]

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
202	Low	[M] ⁺ (Molecular Ion)
159	Moderate	[M - C ₃ H ₇] ⁺
117	High	[M - COOC ₃ H ₇] ⁺
101	High	[C ₄ H ₅ O ₃] ⁺
43	High	[C ₃ H ₇] ⁺

Note: The mass spectrum of **diisopropyl succinate** is characterized by the molecular ion peak and several key fragment ions resulting from the cleavage of the ester groups.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **diisopropyl succinate**.

Materials:

- **Diisopropyl succinate**
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **diisopropyl succinate** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a small vial. [1] For ^{13}C NMR, a higher concentration (20–50 mg) may be beneficial.[1]
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
- Mixing: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR spectrometer.
- Data Acquisition:

- Locking: The instrument locks onto the deuterium signal of the CDCl_3 to stabilize the magnetic field.[1]
 - Shimming: The magnetic field homogeneity is optimized by either manual or automatic shimming procedures to improve spectral resolution.[1]
 - Tuning and Matching: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).[1]
 - Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the data. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum to the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR) or an internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of neat **diisopropyl succinate**.

Materials:

- **Diisopropyl succinate**
- FT-IR spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Acetone or other suitable solvent for cleaning

Procedure (Neat Liquid on Salt Plates):

- Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue, then allow them to dry completely.[2]
- Sample Application: Place one to two drops of **diisopropyl succinate** onto the center of one salt plate using a pipette.[2]
- Sandwiching: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[2]
- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Data Acquisition:
 - Background Scan: Acquire a background spectrum of the empty instrument (air).
 - Sample Scan: Acquire the spectrum of the **diisopropyl succinate** sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent like acetone, and return them to a desiccator for storage.[2]

Procedure (Attenuated Total Reflectance - ATR):

- Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone).
- Background Scan: Record a background spectrum with the clean, empty ATR crystal.
- Sample Application: Place a single drop of **diisopropyl succinate** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum.

- Cleaning: Clean the ATR crystal thoroughly after the measurement.

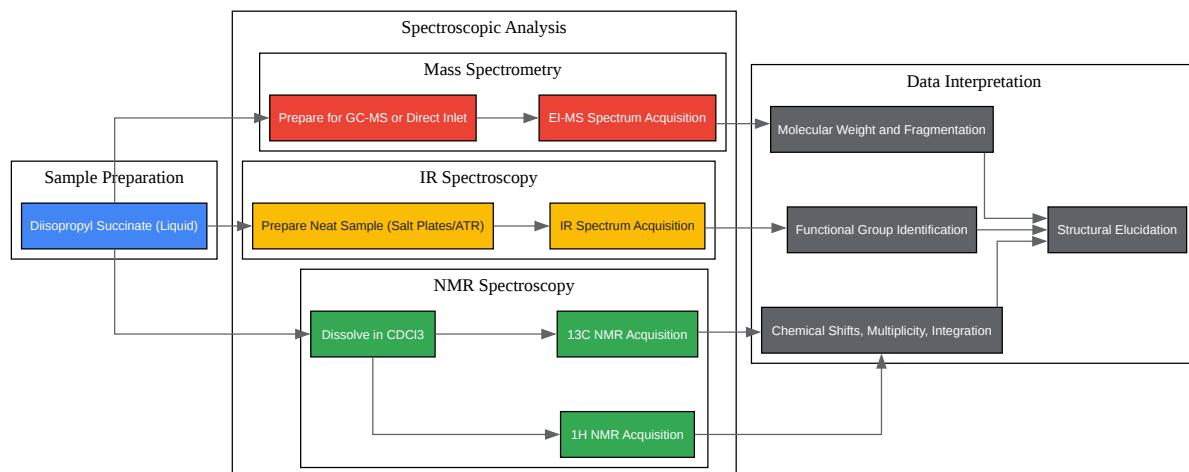
Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **diisopropyl succinate**.

Materials:

- **Diisopropyl succinate**
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe
- Microsyringe (if using GC injection)
- Volatile solvent (e.g., dichloromethane or hexane, if preparing a dilute sample for GC-MS)

Procedure (via Gas Chromatography Inlet):


- Sample Preparation: Prepare a dilute solution of **diisopropyl succinate** in a volatile solvent.
- GC-MS Setup:
 - Set the GC oven temperature program, injector temperature, and carrier gas flow rate to appropriate values for the analysis of a moderately volatile ester.
 - Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV. [\[3\]](#)
 - Set the desired mass range for scanning (e.g., m/z 40-300).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC.
- Data Acquisition: The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer's ion source.[\[4\]](#) The mass spectrometer records the mass spectra of the eluting components.
- Data Analysis: Identify the peak corresponding to **diisopropyl succinate** in the total ion chromatogram and examine its corresponding mass spectrum.

Procedure (via Direct Inlet/Insertion Probe):

- Sample Application: Apply a small amount of liquid **diisopropyl succinate** to the tip of the direct insertion probe.
- Introduction into MS: Insert the probe into the mass spectrometer's ion source through a vacuum lock.
- Vaporization and Ionization: Gently heat the probe to volatilize the sample directly into the ion source, where it is bombarded with electrons (EI at 70 eV).[3]
- Data Acquisition: The mass spectrometer scans the specified mass range and records the resulting mass spectrum.
- Data Analysis: Analyze the obtained mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like **diisopropyl succinate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Diisopropyl Succinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Diisopropyl Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582463#spectroscopic-data-for-diisopropylsuccinate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com